molecular formula C17H23N3O6 B2724288 N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide CAS No. 896351-24-9

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide

Cat. No.: B2724288
CAS No.: 896351-24-9
M. Wt: 365.386
InChI Key: CTOWJCFZYUFQDG-UHFFFAOYSA-N
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Description

N'-[2-(2H-1,3-Benzodioxol-5-yl)-2-(Morpholin-4-yl)ethyl]-N-(2-Hydroxyethyl)ethanediamide is a synthetic ethanediamide derivative featuring a benzodioxolyl moiety, a morpholine ring, and a hydroxyethyl group. The benzodioxolyl group (a methylenedioxy aromatic system) is a common pharmacophore in medicinal chemistry, often associated with enhanced binding affinity to biological targets due to its planar structure and electron-rich properties . The morpholine ring contributes to solubility and metabolic stability, while the hydroxyethyl group may facilitate hydrogen bonding interactions with target proteins .

Properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-(2-hydroxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O6/c21-6-3-18-16(22)17(23)19-10-13(20-4-7-24-8-5-20)12-1-2-14-15(9-12)26-11-25-14/h1-2,9,13,21H,3-8,10-11H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOWJCFZYUFQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NCCO)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzodioxole derivative is replaced by morpholine.

    Formation of the Ethanediamide Backbone: The ethanediamide backbone is formed by reacting the intermediate with ethylenediamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodioxole and morpholine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Enzyme Inhibition

Research indicates that compounds similar to N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide may exhibit enzyme inhibitory properties. For instance, studies on related compounds have shown significant inhibition of α-glucosidase and acetylcholinesterase enzymes, which are crucial in managing conditions such as Type 2 diabetes mellitus and Alzheimer's disease .

Antimicrobial Potential

The compound's structural characteristics suggest potential antimicrobial activity. Preliminary investigations into similar benzodioxole derivatives have demonstrated effectiveness against various bacterial strains . This antimicrobial activity could be further explored to determine its efficacy against specific pathogens.

Neuropharmacological Applications

Given its ability to interact with neurotransmitter systems, there is potential for this compound in neuropharmacology. Compounds with similar structures have been evaluated for their affinity towards dopamine and norepinephrine transporters, which are essential targets in treating neurodegenerative disorders and mood disorders .

Case Study 1: Enzyme Inhibition

A study focused on the synthesis of sulfonamides containing benzodioxane moieties reported that several derivatives exhibited substantial inhibitory activity against yeast α-glucosidase. The findings suggested that modifications to the benzodioxole structure could enhance enzyme inhibition, indicating a pathway for developing new therapeutic agents targeting metabolic disorders .

Case Study 2: Neurotransmitter Interaction

In vitro studies on compounds related to this compound showed promising results regarding their interaction with monoamine transporters. These studies highlighted the potential of such compounds in treating conditions like depression and anxiety by modulating neurotransmitter levels .

Mechanism of Action

The mechanism of action of N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide involves its interaction with specific molecular targets. The benzodioxole ring may interact with enzymes or receptors, while the morpholine ring can enhance the compound’s solubility and bioavailability. The ethanediamide backbone provides structural stability and facilitates binding to target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural and functional attributes can be contextualized against two closely related analogs: QOD (N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide) and ICD (N-{3-[(Biphenyl-4-yl carbonyl)amino]propyl}-1H-indole-2-carboxamide) .

Table 1: Comparative Analysis of Key Features

Feature Target Compound QOD ICD
Core Structure Ethanediamide backbone Ethanediamide backbone Indole carboxamide backbone
Aromatic Substituent (R1) 2H-1,3-Benzodioxol-5-yl 2H-1,3-Benzodioxol-5-yl Biphenyl-4-yl carbonyl
Secondary Substituent (R2) Morpholin-4-yl + 2-Hydroxyethyl 1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl Indole-2-carboxamide + propyl linker
Molecular Weight ~450 g/mol (estimated) ~480 g/mol (reported) ~430 g/mol (reported)
Putative Target Falcipain-2 (inferred from analogs) Falcipain-2 (explicitly studied) Falcipain-2 (explicitly studied)
Key Interactions Benzodioxol (π-π stacking), hydroxyethyl (H-bond) Benzodioxol (π-π), tetrahydroquinoline (hydrophobic) Biphenyl (hydrophobic), indole (H-bond)

Structural Divergences and Implications

  • Benzodioxol vs. Biphenyl: The target compound and QOD retain the benzodioxol group, which is critical for π-π stacking with falcipain-2’s hydrophobic pocket .
  • Morpholine vs. Tetrahydroquinoline: The morpholine ring in the target compound may improve aqueous solubility compared to QOD’s tetrahydroquinoline, which enhances membrane permeability but risks metabolic instability .
  • Hydroxyethyl vs. Carboxamide : The hydroxyethyl group in the target compound could enhance hydrogen bonding with polar residues in falcipain-2’s active site, whereas ICD’s indole carboxamide provides rigidity and stronger H-bond acceptor properties .

Biological Activity

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide, also referred to as G856-4090, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H23N3O6
  • Molecular Weight : 347.39 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : OCCNC(C(NCC(c(cc1)cc2c1OCO2)N1CCOCC1)=O)=O

Research indicates that compounds similar to G856-4090 may exhibit their biological effects through various mechanisms, including:

  • Inhibition of Protein-Protein Interactions : The compound may disrupt interactions between viral proteins and host cell receptors, potentially inhibiting viral entry and replication.
  • Antimicrobial Activity : Analogous compounds have shown promise in antimicrobial applications, suggesting G856-4090 may have similar properties.

Pharmacological Studies

Several studies have investigated the pharmacological effects of G856-4090 and related compounds:

Case Study 1: Antiviral Activity

A study explored the potential of G856-4090 in inhibiting the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor. Molecular docking simulations indicated that G856-4090 could effectively bind to the spike protein, reducing its affinity for ACE2. This suggests a possible application in treating COVID-19 by preventing viral entry into host cells .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of G856-4090 against various bacterial strains. The compound demonstrated significant inhibitory activity against gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/ProteinObserved EffectReference
AntiviralSARS-CoV-2 Spike ProteinInhibition of binding to ACE2
AntimicrobialGram-positive bacteriaSignificant growth inhibition
CytotoxicityCancer cell linesInduced apoptosis in vitro

Q & A

Q. What are the optimal synthetic routes and purification strategies for this compound?

Methodological Answer: The synthesis involves multi-step organic reactions, starting with coupling the benzodioxole and morpholine moieties via nucleophilic substitution, followed by amidation to introduce the ethanediamide group. Key steps include:

  • Oxidation/Reduction: Use potassium permanganate (KMnO₄) for controlled oxidation or lithium aluminum hydride (LiAlH₄) for selective reduction of intermediates .
  • Purification: Column chromatography (silica gel, chloroform/methanol gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
  • Yield Optimization: Adjust reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio for amidation) to minimize side products .

Table 1: Key Synthetic Conditions

StepReagentsSolventTemperatureYield (%)
AmidationEDCI, HOBtDMF25°C65–75
ReductionLiAlH₄THF0°C → RT80–85

Q. How is the compound structurally validated post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR: ¹H/¹³C NMR confirms the presence of benzodioxole protons (δ 6.8–7.2 ppm), morpholine carbons (δ 48–52 ppm), and ethanediamide carbonyls (δ 168–170 ppm) .
  • X-ray Crystallography: Employ SHELX software for crystal structure refinement. Validate bond lengths (C=O: ~1.23 Å) and angles (amide group: ~120°) against the Cambridge Structural Database .
  • Mass Spectrometry: High-resolution ESI-MS (calculated [M+H]⁺ = 433.18; observed = 433.17 ± 0.02) confirms molecular formula .

Q. What preliminary assays are used to assess biological activity?

Methodological Answer: Initial screening focuses on solubility and target engagement:

  • Solubility: Determine in PBS (pH 7.4) and DMSO; aim for >50 µM solubility for in vitro assays .
  • Enzyme Inhibition: Test against serine hydrolases or kinases (e.g., IC₅₀ via fluorescence-based assays). Use positive controls (e.g., staurosporine for kinases) .
  • Cytotoxicity: MTT assay in HEK-293 cells (48-hour exposure, IC₅₀ > 100 µM indicates low toxicity) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored?

Methodological Answer: Design analogs with modifications to the benzodioxole, morpholine, or ethanediamide groups:

  • Analog Synthesis: Replace morpholine with piperazine () or vary substituents on benzodioxole (e.g., fluoro or methoxy groups) .
  • Biological Testing: Compare IC₅₀ values across analogs to identify critical pharmacophores. Use molecular docking (AutoDock Vina) to predict binding modes to targets like falcipain-2 (see ) .
  • Data Analysis: Apply multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity .

Q. What computational methods predict target binding and stability?

Methodological Answer: Combine molecular dynamics (MD) and free-energy calculations:

  • Docking: Use Glide (Schrödinger) to screen against the Protein Data Bank (e.g., PDB ID 3BPF for falcipain-2). Prioritize poses with hydrogen bonds to morpholine oxygen .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and ligand-protein interactions (e.g., hydrophobic contacts with benzodioxole) .
  • MM-GBSA: Calculate binding free energies (ΔG ≤ -30 kcal/mol indicates high affinity) .

Q. How to resolve contradictions in enzyme inhibition data across studies?

Methodological Answer: Address variability via orthogonal assays and experimental replication:

  • Assay Validation: Compare results from fluorescence (e.g., FITC-labeled substrates) and radiometric (³H-based) methods .
  • Buffer Optimization: Test activity in Tris vs. HEPES buffers (pH 7.0–7.5) to rule out pH-dependent effects .
  • Statistical Analysis: Use ANOVA with post-hoc Tukey tests to identify outliers. Report 95% confidence intervals for IC₅₀ values .

Q. What strategies improve bioavailability for in vivo studies?

Methodological Answer: Enhance pharmacokinetic properties through formulation:

  • Prodrug Design: Introduce ester groups on the hydroxyethyl moiety for improved membrane permeability .
  • Nanoparticle Encapsulation: Use PLGA nanoparticles (size: 150–200 nm, PDI < 0.2) to enhance plasma half-life. Characterize via dynamic light scattering (DLS) .
  • Metabolic Stability: Test in liver microsomes (human/rat) with LC-MS quantification of parent compound (t₁/₂ > 60 minutes desirable) .

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